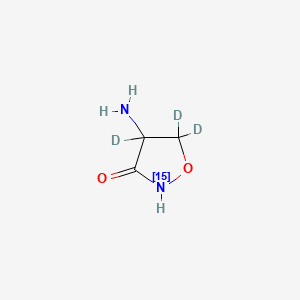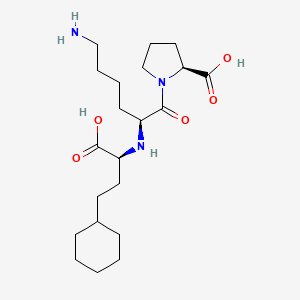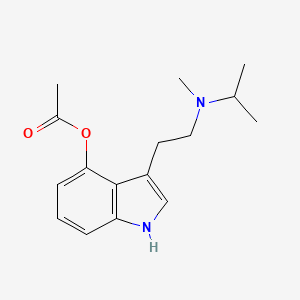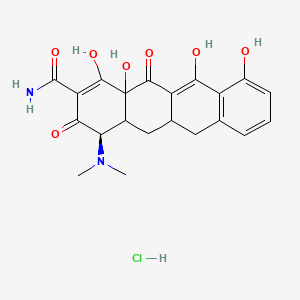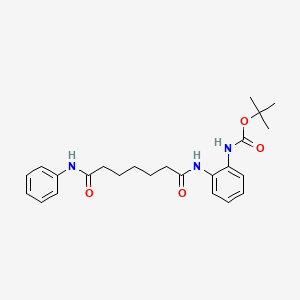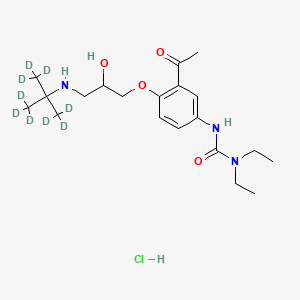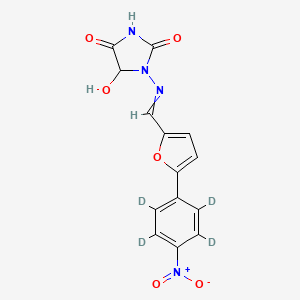![molecular formula C17H25N3O4 B565479 [1-Methyl-5-bis(2'-hydroxyethyl)aminobenzimidazolyl-2]butanoic Acid Methyl Ester-d5 CAS No. 1276499-54-7](/img/new.no-structure.jpg)
[1-Methyl-5-bis(2'-hydroxyethyl)aminobenzimidazolyl-2]butanoic Acid Methyl Ester-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-Methyl-5-bis(2'-hydroxyethyl)aminobenzimidazolyl-2]butanoic Acid Methyl Ester-d5 is a deuterated version of a benzimidazole derivative. This compound is synthesized with deuterium to study metabolic pathways, pharmacokinetics, and mechanisms of action.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis involves multi-step reactions starting with a benzimidazole derivative. The precursor reacts with hydroxyethyl amine under basic conditions to introduce hydroxyethyl groups. Followed by methylation using methyl iodide in the presence of a base to form the ester. Each step needs purification via chromatographic methods.
Industrial Production Methods
For industrial production, the synthesis is scaled up in a continuous flow reactor. Optimization of conditions, like temperature, pressure, and reagent concentration, ensures high yield. The usage of automated purification systems facilitates the separation of pure compounds at large scales.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Converts hydroxyethyl groups to carbonyls using oxidizing agents like PCC.
Reduction: Reduces the carbonyl group back to hydroxyl using agents like NaBH4.
Substitution: Halogenation using NBS forms bromides at specific positions.
Common Reagents and Conditions
Oxidation (PCC in DCM), Reduction (NaBH4 in MeOH), and Halogenation (NBS in CCl4). These reactions often yield intermediates useful in synthesizing further derivatives.
Major Products
From these reactions, compounds with varied functional groups like alcohols, ketones, and halides emerge. Each product can have different applications based on its functional properties.
Wissenschaftliche Forschungsanwendungen
The compound is crucial in:
Chemistry: As a reference standard for mass spectrometry.
Biology: Studying the inhibition of microbial growth.
Medicine: Potential antiviral and anticancer properties. It helps in understanding drug metabolism.
Industry: Used in quality control of pharmaceutical formulations.
Wirkmechanismus
The compound inhibits enzymatic activities by binding to active sites. It disrupts metabolic pathways by interacting with enzymes critical for cellular functions, leading to therapeutic effects or toxicity.
Vergleich Mit ähnlichen Verbindungen
Compared to:
[1-Methyl-5-hydroxyethylaminobenzimidazolyl-2]butanoic Acid Methyl Ester: Lesser stability.
[1-Methyl-5-bis(2'-chloroethyl)aminobenzimidazolyl-2]butanoic Acid Methyl Ester: More toxic.
Its stability and reduced toxicity make it a preferable choice in research and industrial applications.
Eigenschaften
CAS-Nummer |
1276499-54-7 |
|---|---|
Molekularformel |
C17H25N3O4 |
Molekulargewicht |
340.435 |
IUPAC-Name |
methyl 4-[5-[bis(2-hydroxyethyl)amino]-1-(trideuteriomethyl)benzimidazol-2-yl]-2,2-dideuteriobutanoate |
InChI |
InChI=1S/C17H25N3O4/c1-19-15-7-6-13(20(8-10-21)9-11-22)12-14(15)18-16(19)4-3-5-17(23)24-2/h6-7,12,21-22H,3-5,8-11H2,1-2H3/i1D3,5D2 |
InChI-Schlüssel |
ZDEVXMCROBCROW-RPIBLTHZSA-N |
SMILES |
CN1C2=C(C=C(C=C2)N(CCO)CCO)N=C1CCCC(=O)OC |
Synonyme |
5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Methyl Ester-d5; _x000B_5-[Bis(2-hydroxyethyl)amino]-1-methyl-2-benzimidazolebutyric Acid Methyl Ester-d5; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,6,6-Tetramethyl-4-[(triphenylphosphoranylidene)amino]-1-piperidinyloxy](/img/structure/B565396.png)
